2-Sulfamoylthiophene-3-carboxylic acid
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Overview
Description
2-Sulfamoylthiophene-3-carboxylic acid is an organic compound with the molecular formula C5H5NO4S2 and a molecular weight of 207.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H5NO4S2/c6-12(9,10)5-3(4(7)8)1-2-11-5/h1-2H,(H,7,8)(H2,6,9,10)
. This indicates that the molecule consists of a thiophene ring with a carboxylic acid group at the 3-position and a sulfamoyl group at the 2-position. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 207.23 .Scientific Research Applications
Chemical Synthesis
2-Sulfamoylthiophene-3-carboxylic acid and its derivatives are significant in chemical synthesis, offering a versatile scaffold for the construction of various biologically active molecules. For instance, the one-pot Gewald synthesis provides a method to obtain 2-aminothiophenes with various aryl groups, highlighting the utility of thiophene derivatives in synthesizing compounds with potential pharmaceutical applications (Tormyshev et al., 2006). Additionally, the synthesis and characterization of novel biological-based nano organo solid acids demonstrate the catalytic potential of thiophene-based compounds in green chemistry, emphasizing their role in environmentally friendly synthesis processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Photo- and Electrochromic Materials
Dual-response diimides derived from aminothiols and π-electron deficient aromatic dianhydrides exhibit significant photo- and electrochromic properties. This reveals the potential of thiophene-based compounds in the development of smart materials capable of changing color upon exposure to light or electrical stimulation, offering applications in displays and adaptive camouflage materials (Abdinejad, Zamanloo, Alizadeh, & Mahmoodi, 2017).
Solar Cell Applications
Thiophene derivatives also find applications in photovoltaic cells. Carboxylated polythiophenes, for example, have been used as alternative photosensitizers for nanocrystalline TiO2 photovoltaic cells, showing promise for enhancing solar-to-electric energy conversion efficiency. This underscores the role of thiophene-based compounds in renewable energy technologies, particularly in the search for efficient and cost-effective solar cell materials (Kim, Walker, Samuelson, & Kumar, 2003).
Biologically Active Compounds
Thiophene derivatives are explored for their biological activities, including antimicrobial properties. The synthesis of novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity demonstrate the potential of these compounds in medicinal chemistry, highlighting their role in developing new therapeutic agents (Prasad, Angothu, Latha, & Nagulu, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-sulfamoylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c6-12(9,10)5-3(4(7)8)1-2-11-5/h1-2H,(H,7,8)(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCMKPQXHWSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-06-6 |
Source
|
Record name | 2-sulfamoylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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